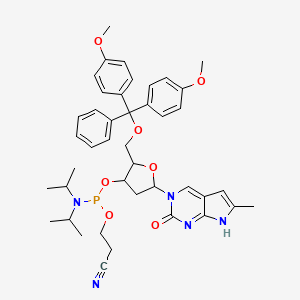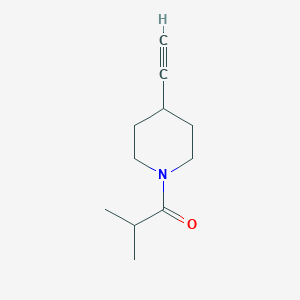
4-(2,4-Dichloro-3-quinolyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichloro-3-quinolyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₂Cl₂N₂O It is characterized by the presence of a quinoline ring substituted with two chlorine atoms and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichloro-3-quinolyl)morpholine typically involves the reaction of 2,4-dichloroquinoline with morpholine. The process can be summarized as follows:
Starting Materials: 2,4-Dichloroquinoline and morpholine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Procedure: The 2,4-dichloroquinoline is dissolved in the solvent, and morpholine is added slowly. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the quinoline ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The quinoline ring can engage in coupling reactions with various aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Where chlorine atoms are replaced by other functional groups.
Oxidation Products: Including quinoline N-oxides.
Reduction Products: Such as partially or fully reduced quinoline derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with various biomolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine:
Pharmaceuticals: Explored for its potential as a therapeutic agent in treating certain diseases.
Drug Development: Used as a scaffold for designing new drugs.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(2,4-Dichloro-3-quinolyl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the morpholine ring play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(2,6-Dichloro-4-pyrimidyl)morpholine
- 4-(2,4-Dichloro-3-pyridyl)morpholine
Comparison:
- Structural Differences: While these compounds share a morpholine ring and dichloro substitution, the position and nature of the aromatic ring differ.
- Unique Properties: 4-(2,4-Dichloro-3-quinolyl)morpholine is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
157027-34-4 |
|---|---|
Molekularformel |
C13H12Cl2N2O |
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
4-(2,4-dichloroquinolin-3-yl)morpholine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)17-5-7-18-8-6-17/h1-4H,5-8H2 |
InChI-Schlüssel |
QQFUDKNYNXHHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C3=CC=CC=C3N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)

![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)


![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)




